molecular formula C10H15ClOSi B13703696 (5-Chloro-2-methoxyphenyl)trimethylsilane

(5-Chloro-2-methoxyphenyl)trimethylsilane

Cat. No.: B13703696
M. Wt: 214.76 g/mol
InChI Key: RBGXDNQWKNRZFK-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C12H17ClOSi It is characterized by the presence of a trimethylsilyl group attached to a chlorinated methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)trimethylsilane typically involves the reaction of 5-chloro-2-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

5-chloro-2-methoxyphenol+trimethylsilyl chlorideThis compound+HCl\text{5-chloro-2-methoxyphenol} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-chloro-2-methoxyphenol+trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and optimize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)trimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it serves as a precursor for the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxyphenyl)ethynyltrimethylsilane: Similar structure but with an ethynyl group instead of a methoxy group.

    (5-Chloro-2-methoxyphenyl)dimethylsilane: Similar structure but with two methyl groups instead of three.

    (5-Chloro-2-methoxyphenyl)trimethylgermane: Similar structure but with a germanium atom instead of silicon.

Uniqueness

(5-Chloro-2-methoxyphenyl)trimethylsilane is unique due to its specific combination of a chlorinated methoxyphenyl ring and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C10H15ClOSi

Molecular Weight

214.76 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H15ClOSi/c1-12-9-6-5-8(11)7-10(9)13(2,3)4/h5-7H,1-4H3

InChI Key

RBGXDNQWKNRZFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[Si](C)(C)C

Origin of Product

United States

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